4-{3-[5-(Benzylsulfanyl)-1,3,4-oxadiazol-2-yl]benzenesulfonyl}morpholine
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Overview
Description
4-{3-[5-(Benzylsulfanyl)-1,3,4-oxadiazol-2-yl]benzenesulfonyl}morpholine is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3-[5-(Benzylsulfanyl)-1,3,4-oxadiazol-2-yl]benzenesulfonyl}morpholine typically involves the cyclization of acyclic semicarbazide or thiosemicarbazide derivatives. One common method is the reaction of (5-substituted-2-oxobenzothiazolin-3-yl)-acetohydrazide with various aromatic acids in the presence of phosphorus oxychloride (POCl3) under reflux conditions . The reaction mixture is then cooled, washed with water, and the organic layer is dried and evaporated to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, advanced purification techniques such as chromatography and crystallization are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-{3-[5-(Benzylsulfanyl)-1,3,4-oxadiazol-2-yl]benzenesulfonyl}morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The benzylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced heterocyclic compounds.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-{3-[5-(Benzylsulfanyl)-1,3,4-oxadiazol-2-yl]benzenesulfonyl}morpholine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and as a potential inhibitor of specific enzymes.
Mechanism of Action
The mechanism of action of 4-{3-[5-(Benzylsulfanyl)-1,3,4-oxadiazol-2-yl]benzenesulfonyl}morpholine involves its interaction with molecular targets such as enzymes and receptors. The oxadiazole ring and sulfonylmorpholine moiety play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. This compound may interfere with cellular pathways involved in cell proliferation, apoptosis, and signal transduction, contributing to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 3-[(5-Aryl-1,3,4-oxadiazol-2-yl)methyl]benzo[d]thiazol-2(3H)-ones
- 4-[5-(Benzylsulfanyl)-1,3,4-oxadiazol-2-yl]pyridine
- 3-(4-(4-(1,3,4-oxadiazol-2-yl)-1H-imidazol-2-yl)phenyl)-1,2,4-oxadiazoles
Uniqueness
4-{3-[5-(Benzylsulfanyl)-1,3,4-oxadiazol-2-yl]benzenesulfonyl}morpholine is unique due to its combination of a benzylsulfanyl group and a sulfonylmorpholine moiety, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
4-[3-(5-benzylsulfanyl-1,3,4-oxadiazol-2-yl)phenyl]sulfonylmorpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S2/c23-28(24,22-9-11-25-12-10-22)17-8-4-7-16(13-17)18-20-21-19(26-18)27-14-15-5-2-1-3-6-15/h1-8,13H,9-12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPDOTZLTQSZLTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C3=NN=C(O3)SCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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